Cas no 204078-65-9 (2-(1H-imidazol-2-yl)benzonitrile)

2-(1H-Imidazol-2-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to an imidazole ring. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The compound's nitrile group offers reactivity for further functionalization, while the imidazole ring provides coordination sites for metal-binding applications. Its stable aromatic system ensures compatibility with a range of reaction conditions. Suitable for use in cross-coupling reactions and heterocyclic synthesis, this compound is valued for its potential in constructing complex molecular architectures with precision.
2-(1H-imidazol-2-yl)benzonitrile structure
204078-65-9 structure
Product Name:2-(1H-imidazol-2-yl)benzonitrile
CAS No:204078-65-9
MF:C10H7N3
MW:169.182681322098
CID:241305
PubChem ID:11401006
Update Time:2025-06-12

2-(1H-imidazol-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-IMIDAZOL-2-YL)BENZONITRILE
    • Benzonitrile,2-(1H-imidazol-2-yl)-
    • 204078-65-9
    • DTXSID30464671
    • SCHEMBL2651232
    • AB43985
    • EN300-1168285
    • Z1198176669
    • AKOS006285504
    • 2-(1H-imidazol-2-yl)-benzonitrile
    • UFUFDOWINMRDGT-UHFFFAOYSA-N
    • 2-(1H-imidazol-2-yl)benzonitrile
    • Inchi: 1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,(H,12,13)
    • InChI Key: UFUFDOWINMRDGT-UHFFFAOYSA-N
    • SMILES: N1C=CN=C1C1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 169.06400
  • Monoisotopic Mass: 169.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • PSA: 52.47000
  • LogP: 1.94838

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Additional information on 2-(1H-imidazol-2-yl)benzonitrile

Introduction to 2-(1H-imidazol-2-yl)benzonitrile (CAS No. 204078-65-9)

2-(1H-imidazol-2-yl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 204078-65-9, is a significant organic compound that has garnered attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic benzene derivative features a unique structural motif combining an imidazole ring with a benzonitrile moiety, making it a versatile scaffold for the development of novel bioactive molecules.

The compound's molecular structure, characterized by a benzene ring substituted with a nitrile group and linked to a 1H-imidazole ring, positions it as a valuable intermediate in synthetic chemistry. The presence of both the imidazole and nitrile functional groups offers multiple sites for chemical modification, enabling the design of structurally diverse derivatives with tailored pharmacological properties.

In recent years, 2-(1H-imidazol-2-yl)benzonitrile has been explored as a key building block in the synthesis of potential therapeutic agents. Its imidazole moiety is known to interact with various biological targets, including enzymes and receptors, while the nitrile group can serve as a precursor for further functionalization via hydrolysis or reduction. These characteristics make it particularly relevant in the pursuit of new treatments for diseases such as cancer, inflammation, and neurological disorders.

One of the most compelling aspects of CAS No. 204078-65-9 is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural features to create compounds that modulate critical signaling pathways involved in disease progression. For instance, derivatives of this scaffold have been investigated for their ability to inhibit kinases and other enzymes implicated in tumor growth. The imidazole ring's ability to form hydrogen bonds with target proteins enhances binding affinity, while the nitrile group can be engineered to optimize metabolic stability and bioavailability.

Recent advances in computational chemistry have further accelerated the exploration of 2-(1H-imidazol-2-yl)benzonitrile derivatives. Molecular docking studies and virtual screening have identified promising candidates for experimental validation, streamlining the drug discovery process. These computational approaches take advantage of the compound's well-defined three-dimensional structure to predict interactions with biological targets, thereby reducing the time and cost associated with traditional high-throughput screening methods.

The pharmaceutical industry has shown particular interest in CAS No. 204078-65-9 due to its potential as a lead compound or intermediate for large-scale synthesis. Its synthesis involves well-established organic reactions, including condensation and cyclization steps, which ensure high yields and purity. This accessibility makes it an attractive choice for both academic research laboratories and industrial settings seeking to develop novel therapeutics.

Moreover, the environmental and regulatory considerations surrounding 2-(1H-imidazol-2-yl)benzonitrile are favorable compared to many other complex organic molecules. Its relatively low toxicity profile and ease of handling make it suitable for widespread use in research and development without posing significant safety concerns. This factor is increasingly important as regulatory agencies worldwide emphasize sustainable practices in chemical manufacturing.

In conclusion, 2-(1H-imidazol-2-yl)benzonitrile (CAS No. 204078-65-9) represents a promising compound in modern medicinal chemistry. Its unique structural features, combined with its synthetic accessibility and favorable safety profile, position it as a cornerstone for developing next-generation pharmaceuticals. As research continues to uncover new applications for this scaffold, its importance in drug discovery is likely to grow even further.

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